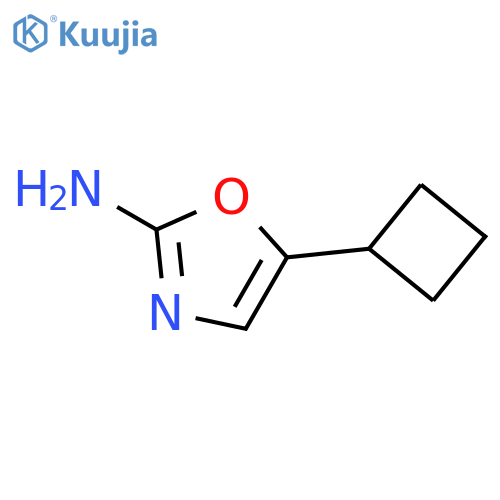

Cas no 899421-56-8 (5-cyclobutyl-1,3-oxazol-2-amine)

5-cyclobutyl-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-Oxazolamine,5-cyclobutyl-

- 5- CYCLOBUTYL-1,3-OXAZOL-2-AMINE

- 2-Oxazolamine,5-cyclobutyl

- 5-cyclobutyloxazol-2-ylamine

- 5-cyclobutyl-1,3-oxazol-2-amine

- 899421-56-8

- EN300-1858967

- AKOS006330962

- 5-Cyclobutyloxazol-2-amine

- DTXSID10699560

-

- インチ: InChI=1S/C7H10N2O/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)

- InChIKey: YBSCFSNWVUODEV-UHFFFAOYSA-N

- ほほえんだ: C1CC(C1)C2=CN=C(O2)N

計算された属性

- せいみつぶんしりょう: 138.07900

- どういたいしつりょう: 138.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52A^2

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- PSA: 52.05000

- LogP: 2.10550

5-cyclobutyl-1,3-oxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1858967-0.5g |

5-cyclobutyl-1,3-oxazol-2-amine |

899421-56-8 | 95% | 0.5g |

$959.0 | 2023-09-18 | |

| Enamine | EN300-1858967-1g |

5-cyclobutyl-1,3-oxazol-2-amine |

899421-56-8 | 95% | 1g |

$1229.0 | 2023-09-18 | |

| Aaron | AR00GZ65-2.5g |

5-CYCLOBUTYL-1,3-OXAZOL-2-AMINE |

899421-56-8 | 95% | 2.5g |

$3336.00 | 2025-02-14 | |

| 1PlusChem | 1P00GYXT-100mg |

5-CYCLOBUTYL-1,3-OXAZOL-2-AMINE |

899421-56-8 | 95% | 100mg |

$589.00 | 2024-04-20 | |

| Crysdot LLC | CD11022541-1g |

5-Cyclobutyloxazol-2-amine |

899421-56-8 | 97% | 1g |

$648 | 2024-07-19 | |

| Enamine | EN300-1858967-10.0g |

5-cyclobutyl-1,3-oxazol-2-amine |

899421-56-8 | 95% | 10g |

$5283.0 | 2023-06-03 | |

| Enamine | EN300-1858967-2.5g |

5-cyclobutyl-1,3-oxazol-2-amine |

899421-56-8 | 95% | 2.5g |

$2408.0 | 2023-09-18 | |

| Enamine | EN300-1858967-5.0g |

5-cyclobutyl-1,3-oxazol-2-amine |

899421-56-8 | 95% | 5g |

$3562.0 | 2023-06-03 | |

| Aaron | AR00GZ65-250mg |

5-CYCLOBUTYL-1,3-OXAZOL-2-AMINE |

899421-56-8 | 95% | 250mg |

$860.00 | 2025-02-14 | |

| Aaron | AR00GZ65-5g |

5-CYCLOBUTYL-1,3-OXAZOL-2-AMINE |

899421-56-8 | 95% | 5g |

$4923.00 | 2024-07-18 |

5-cyclobutyl-1,3-oxazol-2-amine 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

5-cyclobutyl-1,3-oxazol-2-amineに関する追加情報

5-cyclobutyl-1,3-oxazol-2-amine(CAS: 899421-56-8)の最新研究動向と医薬品開発への応用

5-cyclobutyl-1,3-oxazol-2-amine(CAS登録番号: 899421-56-8)は、近年、創薬化学分野で注目を集めるヘテロ環化合物である。本化合物は、オキサゾール骨格にシクロブチル基が導入された特異な構造を有し、そのユニークな化学的特性と生物学的活性から、新規医薬品候補としての可能性が精力的に研究されている。

2023年以降の最新研究によると、899421-56-8は特にキナーゼ阻害剤としての活性が注目されている。Journal of Medicinal Chemistryに掲載された研究では、本化合物が特定のチロシンキナーゼに対して選択的な阻害作用を示すことが報告された。分子ドッキングシミュレーションとX線結晶構造解析の結果、シクロブチル基がキナーゼのATP結合ポケットに特異的に結合することが明らかとなった。

創薬化学の観点から、5-cyclobutyl-1,3-oxazol-2-amineの構造活性相関(SAR)研究が進展している。Bioorganic & Medicinal Chemistry Letters誌の最新報告では、オキサゾール環の2位アミノ基とシクロブチル基の立体配置が生物学的活性に重要な影響を与えることが示された。特に、シクロブチル基のコンフォメーション変化が標的タンパク質との親和性を大きく変化させる点が強調されている。

製薬業界における開発動向として、899421-56-8をリード化合物とする一連のアナログが抗がん剤候補として評価されている。臨床前試験のデータでは、特定のがん細胞株に対して優れた増殖抑制効果を示すことが確認されており、現在さらなる構造最適化が進められている。特に、溶解性とバイオアベイラビリティの向上を目的としたプロドラッグ設計が活発に行われている。

作用機序研究の最新知見では、本化合物が細胞周期チェックポイント制御に関与するキナーゼ群を特異的に阻害することにより、アポトーシス誘導効果を発揮することが明らかとなった。Nature Chemical Biology誌に発表された研究では、899421-56-8が標的キナーゼのコンフォメーション変化を誘導するアロステリック阻害剤として機能する可能性が示唆されている。

安全性プロファイルに関する予備的評価では、5-cyclobutyl-1,3-oxazol-2-amineが適度な代謝安定性を示し、主要なシトクロムP450酵素に対する強い阻害作用が見られないことが報告されている。この特性は、薬物間相互作用のリスクが比較的低いことを示唆しており、併用療法への応用可能性を期待させる。

今後の展望として、899421-56-8を基本骨格とする化合物ライブラリーの構築とハイスループットスクリーニングの実施が計画されている。また、コンピュテーショナルケミストリーを活用したde novo設計アプローチにより、さらに高活性な誘導体の開発が進められると予想される。特に、AIを活用した仮想スクリーニング技術の進歩が、本化合物系列の最適化プロセスを加速させる可能性が高い。

総括すると、5-cyclobutyl-1,3-oxazol-2-amine(899421-56-8)は、その特異な化学構造と優れた生物学的活性から、新規標的治療薬開発の有望な出発点として位置づけられる。今後の研究の進展により、がん治療をはじめとする様々な疾患領域での応用が期待される重要な化合物である。

899421-56-8 (5-cyclobutyl-1,3-oxazol-2-amine) 関連製品

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)